molecular formula C7H9N5O B2646837 {6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine CAS No. 1332492-79-1

{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine

Cat. No.: B2646837
CAS No.: 1332492-79-1
M. Wt: 179.183
InChI Key: WQYXENOQBPTBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine is a chemical compound with the molecular formula C7H9N5O and a molecular weight of 179.18 g/mol It is characterized by the presence of a methoxy group attached to a triazolo-pyridazinyl ring system, which is further connected to a methanamine group

Preparation Methods

The synthesis of {6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine typically involves the following steps:

    Formation of the Triazolo-Pyridazinyl Ring: The initial step involves the cyclization of appropriate precursors to form the triazolo-pyridazinyl ring system. This can be achieved through various cyclization reactions under controlled conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Methanamine Group:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure optimal reaction rates and product formation.

Scientific Research Applications

{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of {6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine can be compared with other similar compounds, such as:

    {6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol: This compound has a methanol group instead of a methanamine group, which may result in different chemical and biological properties.

    {6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl chloride:

    {6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl acetate: The acetate group may confer different solubility and stability characteristics.

Properties

IUPAC Name

(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-13-7-3-2-5-9-10-6(4-8)12(5)11-7/h2-3H,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYXENOQBPTBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CN)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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